3-tert-Butylphenol (CAS 585-34-2) is a meta-alkylated phenolic intermediate characterized by a bulky tert-butyl group at the 3-position. Presenting as a low-melting solid (43–46 °C) with a boiling point of 240 °C, it serves as a highly specific building block in the synthesis of modified novolak resins, specialty polycarbonates, and complex agrochemicals [1]. Unlike more common alkylphenols, the meta-substitution pattern of 3-tert-butylphenol provides a unique balance of steric hindrance and electronic activation, leaving the para and one ortho position highly reactive while shielding the other ortho site [2]. This specific regiochemistry makes it a critical procurement target for applications requiring precise control over polymer branching, cross-linking density, and regioselective functionalization that cannot be achieved with standard industrial phenols [3].
Substituting 3-tert-butylphenol with its widely available isomers, such as 4-tert-butylphenol (PTBP) or 2-tert-butylphenol, fundamentally alters reaction outcomes and material properties [1]. In resin manufacturing, PTBP blocks the para position, forcing strictly ortho-ortho linkages that result in linear, oil-soluble polymers [2]. Conversely, 3-tert-butylphenol leaves the para position open, enabling the formation of branched, high-molecular-weight networks critical for advanced photoresists [2]. Furthermore, the physical states of the isomers dictate processability: PTBP requires high temperatures to melt (~99 °C), and 2-tert-butylphenol is a liquid (-7 °C) with a sterically hindered hydroxyl group that resists etherification [3]. Procurement of the exact meta-isomer is therefore mandatory when specific thermal stability, melt-processability, and multi-site reactivity are required [1].
The position of the tert-butyl group significantly impacts the thermodynamic stability of the phenol ring. Calorimetric studies demonstrate that 3-tert-butylphenol possesses a standard molar enthalpy of formation of -198.0 ± 2.1 kJ/mol in the gaseous phase [1]. In direct contrast, 4-tert-butylphenol exhibits an enthalpy of -187.3 ± 3.3 kJ/mol, and 2-tert-butylphenol exhibits -184.7 ± 2.6 kJ/mol [1]. This makes the meta-isomer the most thermodynamically stable configuration by a margin of over 10 kJ/mol.
| Evidence Dimension | Standard molar enthalpy of formation (ΔfHm°) |
| Target Compound Data | -198.0 ± 2.1 kJ/mol |
| Comparator Or Baseline | 4-tert-butylphenol (-187.3 ± 3.3 kJ/mol) and 2-tert-butylphenol (-184.7 ± 2.6 kJ/mol) |
| Quantified Difference | 3-tert-butylphenol is >10 kJ/mol more thermodynamically stable than its ortho and para isomers. |
| Conditions | Gaseous phase, derived from static bomb combustion calorimetry at 298.15 K |
Higher thermodynamic stability prevents premature degradation during high-temperature resin curing and aggressive chemical formulation processes.
The physical state of alkylphenols dictates their handling and energy requirements during industrial formulation. 3-tert-butylphenol is a low-melting solid with a melting point of 43–46 °C [1]. The industry-standard 4-tert-butylphenol has a significantly higher melting point of 98–101 °C, requiring substantially more thermal energy to liquefy [2]. Conversely, 2-tert-butylphenol is a liquid at room temperature (melting point -7 °C) but lacks the required reactive sites for many polymer applications [3].
| Evidence Dimension | Melting Point |
| Target Compound Data | 43–46 °C |
| Comparator Or Baseline | 4-tert-butylphenol (98–101 °C) |
| Quantified Difference | 3-tert-butylphenol melts approximately 55 °C lower than the para-isomer. |
| Conditions | Standard atmospheric pressure |
The lower melting point allows for energy-efficient, low-temperature melt-processing and easier homogenization in liquid resin formulations.
In the condensation of phenols with formaldehyde to form novolak resins, the position of the alkyl substituent dictates the polymer architecture. 4-tert-butylphenol blocks the para position (C4), restricting reaction to the ortho positions and yielding strictly linear chains [1]. 3-tert-butylphenol sterically hinders the C2 ortho position but leaves the highly reactive C4 (para) and C6 (ortho) positions open [1]. This specific reactivity profile allows the formation of branched, high-molecular-weight networks (Mw > 3,000) that are impossible to achieve with the para-isomer.
| Evidence Dimension | Available reactive sites for electrophilic aromatic substitution |
| Target Compound Data | C4 (para) and C6 (ortho) positions unhindered and reactive |
| Comparator Or Baseline | 4-tert-butylphenol (C4 blocked, only ortho sites available) |
| Quantified Difference | Enables branched cross-linking rather than strictly linear polymerization. |
| Conditions | Acid-catalyzed condensation with aldehydes (novolak synthesis) |
Branched architectures are essential for tuning the dissolution rate and mechanical strength of photoresists and advanced coatings.
When synthesizing salicylic acid derivatives via atmospheric CO2 carboxylation, the steric bulk of the meta-tert-butyl group forces the reaction to occur exclusively at the less hindered ortho position (C6). Applying standard carboxylation conditions to 3-tert-butylphenol affords the corresponding 4-tert-butylsalicylic acid derivative in 93% yield [1]. Unhindered phenols or those with smaller meta-substituents typically yield a mixture of C2 and C6 carboxylated isomers, requiring extensive downstream purification.
| Evidence Dimension | Regioselective yield of ortho-carboxylation |
| Target Compound Data | 93% yield of a single regioisomer (C6 carboxylation) |
| Comparator Or Baseline | Standard unhindered phenols (mixed C2/C6 isomers) |
| Quantified Difference | The meta-tert-butyl group provides near-total regiocontrol, preventing C2 functionalization. |
| Conditions | Atmospheric CO2 pressure, 7.0 mmol scale |
High regioselectivity drastically reduces purification costs and improves atom economy when manufacturing complex pharmaceutical or agrochemical intermediates.
Because 3-tert-butylphenol leaves the para position open for cross-linking while providing meta-steric bulk, it is the optimal choice for synthesizing branched novolak resins. These resins exhibit tuned dissolution rates and superior thermal stability, making them highly sought after as binders in positive-acting photoresist compositions for semiconductor manufacturing [1].
In the production of specialty epoxy curing agents and industrial adhesives, the low melting point (43–46 °C) of 3-tert-butylphenol allows it to be processed and homogenized at significantly lower temperatures than 4-tert-butylphenol. This reduces energy consumption and prevents the thermal degradation of heat-sensitive co-reactants during formulation [2].
The strong steric hindrance exerted by the meta-tert-butyl group makes this compound an ideal precursor for regioselective functionalization. It is specifically procured to synthesize 4-tert-butylsalicylic acid and related agrochemical intermediates (such as etoxazole precursors) where high isomeric purity and near-quantitative yield (>90%) are required without complex chromatographic separation [3].
Corrosive